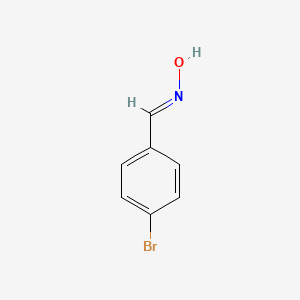

4-Bromobenzaldehyde oxime

Overview

Description

4-Bromobenzaldehyde oxime (CAS: 1122-91-4-derived oxime) is an organic compound synthesized via oximation of 4-bromobenzaldehyde. The reaction typically involves hydroxylamine hydrochloride (NH$2$OH·HCl) and oxalic acid, achieving a high yield of 95% under optimized conditions . Its molecular formula is C$7$H$6$BrNO, with a molecular weight of 200.03 g/mol (analogous to its 3-bromo isomer) . Key applications include its role as a precursor in synthesizing bioactive complexes, such as salicylhydrazone derivatives, which exhibit anxiolytic and antidepressant effects . The compound’s NMR data (δ 7.46–8.11 ppm in CDCl$3$) and crystalline stability further support its utility in pharmaceutical and materials research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobenzaldehyde oxime can be synthesized through the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The general reaction is as follows:

4-Bromobenzaldehyde+Hydroxylamine Hydrochloride→4-Bromobenzaldehyde Oxime+Water+Sodium Chloride

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation route, scaled up with appropriate adjustments for industrial conditions such as temperature control, solvent recovery, and purification processes.

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzaldehyde oxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-bromobenzonitrile.

Reduction: Reduction of the oxime group can yield 4-bromoaniline.

Substitution: The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products:

Oxidation: 4-Bromobenzonitrile

Reduction: 4-Bromoaniline

Substitution: Various substituted benzaldehyde derivatives

Scientific Research Applications

Synthesis and Intermediary Role

4-Bromobenzaldehyde oxime serves as an important intermediate in organic synthesis. It can be transformed into various derivatives, including amines and nitriles, through reactions such as catalytic hydrogenation and dehydration. For instance, it can be converted into 4-bromobenzylamine, which is valuable in the synthesis of pharmaceuticals and agrochemicals .

Pharmaceutical Applications

The compound's derivatives have been explored for their biological activities. Research indicates that oximes, including this compound, exhibit antimicrobial, antioxidant, antitumor, and antiviral properties . These activities make them candidates for drug development, particularly in treating infections and cancer.

Agrochemical Uses

In agriculture, halogenated oximes like this compound are investigated for their potential as herbicides and pesticides. The reactivity of the bromine atom enhances the compound's ability to interact with biological systems in plants and pests, leading to effective pest control strategies .

Material Science

In material science, this compound can be utilized in the synthesis of polymers and resins. Its functional groups allow for cross-linking reactions that enhance the mechanical properties of materials. This application is particularly relevant in developing coatings and adhesives with improved durability .

Analytical Chemistry

The compound is also employed in analytical chemistry as a reagent for detecting carbonyl compounds through derivatization techniques. The formation of stable oximes facilitates the identification and quantification of aldehydes and ketones in various samples .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various oximes, including this compound. Results indicated significant inhibition against several bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations.

Case Study 2: Synthesis of Nitriles

Research documented a method for synthesizing organic nitriles from aldoximes, highlighting the efficiency of converting this compound into nitriles under specific conditions. This process underscores its utility in producing valuable intermediates for further chemical synthesis .

Mechanism of Action

The mechanism of action of 4-bromobenzaldehyde oxime involves its reactivity due to the presence of both the oxime and bromine functional groups. The oxime group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Oximes

Structural Analogues: Substituted Benzaldehyde Oximes

3-Bromobenzaldehyde Oxime (CAS: 51873-95-1)

- Structure : Differs in bromine substitution at the meta position.

- Properties : Molecular weight (200.03 g/mol) identical to the 4-bromo isomer. Safety protocols (S26, S36) emphasize eye/skin protection, similar to 4-bromo derivatives .

- Synthesis : Comparable yield (~95%) under analogous oximation conditions .

4-Nitrobenzaldehyde Oxime

- Structure: Substitutes bromine with a nitro group (-NO$_2$).

- Properties : Higher molecular weight (C$7$H$6$N$2$O$3$; 166.13 g/mol) due to nitro group. NMR signals (δ 7.76–8.28 ppm) reflect stronger electron-withdrawing effects .

- Synthesis : Slightly lower yield (90%) due to nitro’s electron-withdrawing nature, which may slow oximation kinetics .

Alkoxy-Substituted Derivatives (e.g., 3-Bromo-4-methoxybenzaldehyde oxime)

- Structure : Incorporates methoxy (-OCH$3$) or ethoxy (-OC$2$H$_5$) groups.

- Properties: Increased molecular weight (e.g., C$8$H$8$BrNO$_3$: 258.06 g/mol) and altered solubility due to polar substituents .

- Applications : Used in specialty organic synthesis, though lacking reported bioactivity compared to 4-bromo derivatives .

Non-Aromatic Oximes: Olesoxime (TRO19622)

- Structure: Cholesterol-derived oxime with syn/anti-isomerism (C$27$H$45$NO; 399.65 g/mol) .

- Properties : Lipophilic nature enables formulation in oily excipients; stable for >36 months under regulatory conditions .

- Applications : Clinically studied for neurodegenerative diseases, contrasting with 4-bromobenzaldehyde oxime’s psychiatric applications .

Crystallographic and Spectroscopic Comparisons

Bond Lengths and Angles

- N-O and C=N Bonds :

NMR Spectral Data

Biological Activity

4-Bromobenzaldehyde oxime, with the chemical formula , is an organic compound notable for its significant biological activity. This compound is characterized by a bromine atom at the para position of a benzene ring and an oxime functional group (-C=N-OH) attached to the carbonyl carbon of the benzaldehyde. Its molecular weight is approximately 200.03 g/mol, and it appears as a white solid.

The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride under basic conditions, often using sodium acetate as a base in solvents such as methanol or ethanol. The general reaction can be summarized as follows:

This reaction proceeds through an intermediate imine before yielding the final oxime product.

Biological Activity

This compound exhibits several important biological activities, particularly in relation to its interaction with enzymes involved in neurotransmission:

- Enzyme Interaction : It interacts with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for neurotransmission. The oxime group can reactivate these enzymes by nucleophilic attack on phosphorylated serine residues in their active sites, effectively reversing inhibition caused by organophosphate compounds.

- Inhibition of Acetylcholinesterase : The compound can inhibit AChE by binding to its active site, leading to increased levels of acetylcholine in synaptic clefts. This property has implications for neuropharmacology, particularly in the context of developing treatments for diseases like Alzheimer's .

Comparative Analysis with Similar Compounds

The unique reactivity of this compound can be compared to other similar compounds. Below is a table summarizing some of these comparisons:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzaldehyde oxime | Lacks bromine; simpler structure | Different reactivity profile due to absence of halogen |

| 4-Chlorobenzaldehyde oxime | Contains chlorine instead of bromine | Exhibits varied chemical behavior compared to bromine derivative |

| 4-Nitrobenzaldehyde oxime | Contains a nitro group | Significantly altered reactivity due to electron-withdrawing effect |

| 4-Methylbenzaldehyde oxime | Contains a methyl group | Greater electron-donating character affecting reactivity |

| 4-(Trifluoromethyl)benzaldehyde oxime | Contains trifluoromethyl group | Strong electron-withdrawing effect impacting stability and reactivity |

The presence of the bromine atom in this compound enhances its reactivity and applicability in synthetic chemistry compared to its analogs.

Case Studies and Research Findings

Research has indicated that this compound's interactions at the molecular level provide insights into designing more effective inhibitors or activators for therapeutic applications. Notably, studies have shown:

- Neuropharmacological Applications : Its ability to inhibit AChE suggests potential use in developing treatments for neurodegenerative diseases. For instance, a study demonstrated that derivatives of this compound could enhance cognitive function by modulating acetylcholine levels .

- Toxicology Studies : The compound's capacity to reactivate inhibited AChE has been explored in toxicology, particularly regarding organophosphate poisoning, where it may serve as an antidote.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromobenzaldehyde oxime, and how can reaction conditions be optimized?

this compound is typically synthesized via condensation of 4-bromobenzaldehyde with hydroxylamine hydrochloride. A common protocol involves dissolving 4-bromobenzaldehyde (7.50 mmol) in tetrahydrofuran (THF), adding triethylamine (Et₃N) as a base, and stirring with hydroxylamine reagents. The product often precipitates directly, requiring purification via recrystallization from hot alcohol . Optimization includes adjusting stoichiometry (e.g., excess NH₂OH·HCl to drive the reaction to completion) and controlling solvent polarity to improve yield .

Q. What safety precautions are essential when handling this compound in the laboratory?

Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .

- First Aid: For eye exposure, flush with water for 15 minutes and consult an ophthalmologist. For skin contact, wash with soap and water immediately .

- Storage: Keep in a dry, sealed container away from oxidizing agents to prevent decomposition .

Q. What analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy: ¹H and ¹³C NMR can confirm oxime formation (e.g., a characteristic –NOH proton peak at ~8–10 ppm) .

- X-ray Crystallography: Single-crystal analysis reveals molecular geometry and hydrogen-bonding patterns, critical for understanding reactivity .

- Literature Cross-Validation: Use SciFinder or Reaxys to compare melting points, spectral data, and synthetic protocols with published studies .

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound participates in nucleophilic vs. electrophilic reactions?

The oxime group (–CH=NOH) acts as both a nucleophile (via the hydroxylamine oxygen) and an electrophile (via the imine carbon). For example:

- Nucleophilic Reactions: In esterification, the hydroxyl oxygen attacks carbonyl groups (e.g., cyclopropanecarbonyl chloride), forming oxime esters .

- Electrophilic Reactions: Under acidic conditions, the imine carbon reacts with amines to form Schiff bases. DFT calculations can model transition states and predict regioselectivity .

Q. How should researchers resolve contradictions in reported toxicity data for this compound derivatives?

- Data Triangulation: Compare toxicity studies across multiple sources (e.g., EPA DSSTox, ECHA) to identify methodological discrepancies (e.g., exposure duration, model organisms) .

- Experimental Replication: Conduct dose-response assays in controlled settings (e.g., using human cell lines or in vitro models) to validate conflicting results .

- Uncertainty Factors: Apply safety margins (e.g., a factor of 3 for interspecies variability) when extrapolating animal data to human thresholds .

Q. What strategies enhance the bioactivity of this compound derivatives in antifungal studies?

- Structural Modification: Introduce electron-withdrawing groups (e.g., –CF₃) to the benzaldehyde moiety to improve membrane permeability and target binding .

- Structure-Activity Relationship (SAR) Analysis: Test derivatives (e.g., oxime esters) against fungal strains (e.g., Candida albicans) to correlate substituent effects with inhibitory potency .

- Crystallographic Studies: Analyze hydrogen-bonding interactions between derivatives and fungal enzyme active sites to guide rational design .

Properties

IUPAC Name |

(NE)-N-[(4-bromophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIZGAXKZZRCBN-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.